N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide
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Overview
Description
N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylprop-2-enylidene group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide typically involves the condensation of isonicotinamide with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylprop-2-enylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-{(5Z)-5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide
- N-tert-butyl-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide
- N-({(5Z)-2,4-Dioxo-5-[(2E)-3-phenyl-2-propen-1-ylidene]-1,3-thiazolidin-3-yl}methyl)-N-propyl-1-propanaminium
Uniqueness
N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}isonicotinamide is unique due to its combination of a thiazolidinone ring and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H13N3O2S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13N3O2S2/c22-16(14-9-11-19-12-10-14)20-21-17(23)15(25-18(21)24)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,20,22)/b7-4+,15-8- |
InChI Key |
SKVYQQGGXSNAQW-GVEAZFNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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